

Comparative Cross-Reactivity Profiling of 2-Aminopyrimidine-4-carbonitrile Kinase Inhibitors

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Compound of Interest

Compound Name: 2-Aminopyrimidine-4-carbonitrile

Cat. No.: B112533

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This guide provides a detailed comparison of the cross-reactivity profiles of **2-aminopyrimidine-4-carbonitrile**-based kinase inhibitors, with a specific focus on the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series, which are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). Understanding the selectivity of these compounds is crucial for researchers, scientists, and drug development professionals to predict their therapeutic efficacy and potential off-target effects. This document summarizes quantitative binding data, details the experimental methodologies used for profiling, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity (K_i in nM) of representative 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives against a panel of Cyclin-Dependent Kinases. Lower K_i values indicate higher potency. This data highlights the selectivity of these compounds, particularly for CDK9 over other CDK isoforms.

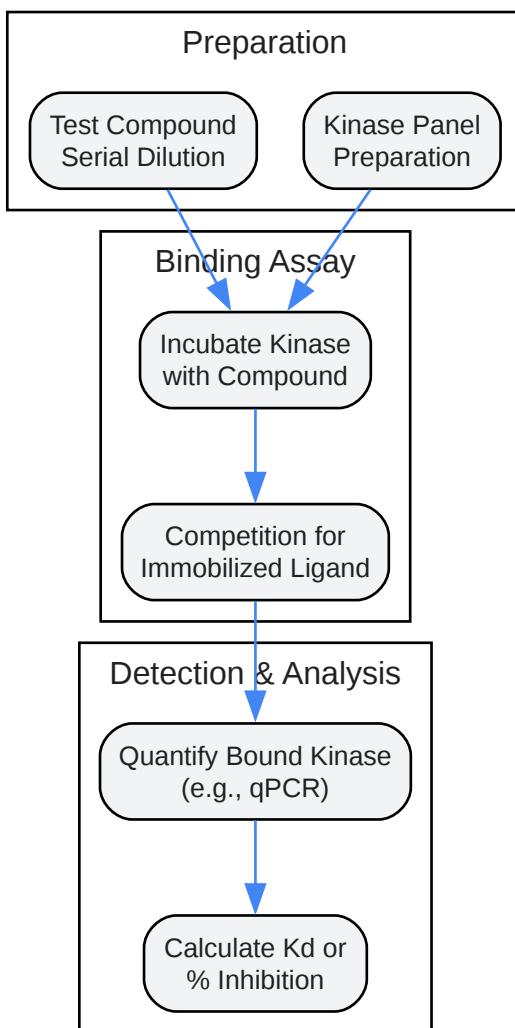
Compound ID	R'	R	CDK9 Ki (nM)	CDK1 Ki (nM)	CDK2 Ki (nM)	CDK7 Ki (nM)	Selectivity (CDK2/CDK9)
1a	H	m-NO ₂	1	2	2	100	2.0
12a	CN	m-NO ₂	2	6	4	140	2.0
12u	CN	3,5-di(CF ₃)	4	240	330	>10000	82.5
12t	CN	m-SO ₂ NH ₂	6	120	20	1100	3.3

Data sourced from studies on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines.[\[1\]](#)

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway affected by these inhibitors and a typical experimental workflow for kinase inhibitor profiling.

Caption: CDK9/P-TEFb signaling pathway in transcriptional regulation.



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Caption: Generalized workflow for KINOMEscan® profiling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols represent standard approaches for determining inhibitor potency and selectivity.

KINOMEscan® Competition Binding Assay

This method is used to quantify the binding interactions between a test compound and a large panel of kinases.

- Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.[2]
- Protocol:
 - Kinase Preparation: A panel of DNA-tagged human kinases is prepared.
 - Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[2]
 - Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 μ M).
 - Washing: Unbound kinase and test compound are washed away.
 - Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).[2]
 - Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are often reported as a percentage of control, where a lower value indicates stronger binding. For determining the dissociation constant (K_d), the assay is run with an 11-point serial dilution of the test compound.[3]

Biochemical Kinase Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

- Principle: The assay measures the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.
- Protocol:
 - Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute in the appropriate kinase assay buffer.

- Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitor or a DMSO vehicle control.
- Enzyme and Substrate Addition: Add a solution containing the purified kinase enzyme and its specific peptide substrate to each well.
- Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (K_m) for the specific kinase to ensure accurate and comparable IC₅₀ values.[4]
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.[5]
- Detection: Stop the reaction and quantify the kinase activity. A common method is to use a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.[5]
- Data Analysis: The signal (e.g., luminescence) is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

NanoBRET™ Target Engagement Assay

This cell-based assay quantitatively measures the binding of a test compound to a specific kinase within living cells.

- Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[7][8]
- Protocol:
 - Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. The cells are then seeded into 384-well plates.[8]

- Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer.[9][10]
- Incubation: The plate is incubated at 37°C in a CO₂ incubator to allow the compounds and tracer to reach binding equilibrium within the cells.
- Signal Detection: A NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to ensure the signal is from intact cells) are added to the wells.[10]
- Measurement: The BRET signal (ratio of tracer emission to luciferase emission) is measured using a plate reader equipped for BRET detection.
- Data Analysis: The BRET ratio is plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 (apparent cellular affinity) can be determined.[8]

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